REACTION_CXSMILES
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[F:1][C:2]([F:28])([F:27])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:26])[NH:12][CH:13]2[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1>Cl>[NH:16]1[CH2:17][CH2:18][CH:13]([NH:12][C:11]([NH:10][C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:1])([F:27])[F:28])=[CH:5][CH:6]=2)=[O:26])[CH2:14][CH2:15]1
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Name
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tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate
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Quantity
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7.5 g
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Type
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reactant
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Smiles
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FC(OC1=CC=C(C=C1)NC(NC1CCN(CC1)C(=O)OC(C)(C)C)=O)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was refluxed for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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The solvent was removed under vacuo
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Type
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WASH
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Details
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the crude was washed by dichloromethane twice
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Type
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CUSTOM
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Details
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The final precipitates (5.6 g, 18.5 mmol, 99%)
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Type
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FILTRATION
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Details
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were filtered
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Type
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CUSTOM
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Details
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dried under high vacuum
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Type
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CUSTOM
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Details
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The final product (PTU/2) was served as a scaffold for the following urea inhibitors synthesis
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Name
|
|
Type
|
|
Smiles
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N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |